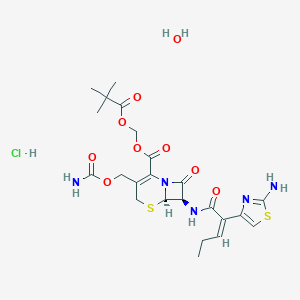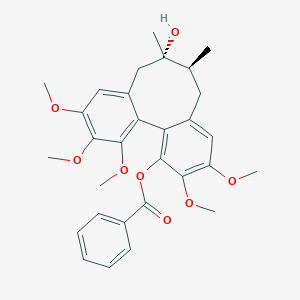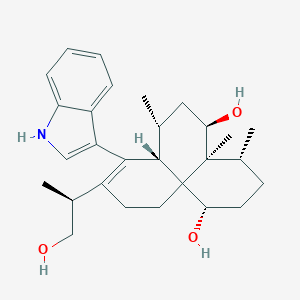
Clorhidrato de ropivacaína
Descripción general
Descripción
El Hidrocloruro de Ropivacaína es un anestésico local de acción prolongada que pertenece al grupo de las amidas. Se utiliza principalmente para la anestesia local o regional durante la cirugía y para el manejo del dolor agudo. El compuesto se comercializa bajo el nombre comercial Naropin y es conocido por su reducida cardiotoxicidad y toxicidad del sistema nervioso central en comparación con otros anestésicos locales como la bupivacaína .
Aplicaciones Científicas De Investigación
El Hidrocloruro de Ropivacaína tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
- Química: Se utiliza en el desarrollo de formulaciones de liberación sostenida y sistemas de entrega depot .
- Biología: Se estudia su farmacocinética y farmacodinamia en diversos sistemas biológicos .
- Medicina: Se utiliza ampliamente como anestésico local en procedimientos quirúrgicos, manejo del dolor del parto y alivio del dolor postoperatorio .
- Industria: Empleado en la formulación de liposomas multivesiculares para la liberación sostenida de fármacos .
Mecanismo De Acción
El Hidrocloruro de Ropivacaína ejerce sus efectos bloqueando la generación y conducción de los impulsos nerviosos. Lo logra aumentando el umbral de excitación eléctrica en el nervio, retardando la propagación del impulso nervioso y reduciendo la velocidad de ascenso del potencial de acción. Este bloqueo se logra mediante la inhibición de la entrada de iones sodio en las membranas neuronales . Además, el Hidrocloruro de Ropivacaína muestra una inhibición dependiente de la dosis de los canales de potasio, lo que contribuye aún más a sus propiedades anestésicas .
Compuestos Similares:
- Bupivacaína: Otro anestésico local de acción prolongada con mayor cardiotoxicidad y toxicidad del sistema nervioso central en comparación con el Hidrocloruro de Ropivacaína .
- Lidocaína: Un anestésico local de acción más corta con un perfil de seguridad y duración de acción diferentes .
- Levobupivacaína: Un enantiómero de la bupivacaína con propiedades similares pero toxicidad reducida .
Singularidad del Hidrocloruro de Ropivacaína: El Hidrocloruro de Ropivacaína es único debido a su menor lipofilicidad, lo que da como resultado un menor riesgo de penetrar en las fibras motoras mielinizadas grandes y una menor probabilidad de bloqueo motor y cardiotoxicidad. Esto lo convierte en una opción preferible para procedimientos en los que el bloqueo motor es indeseable .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ropivacaine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Ropivacaine Hydrochloride is known to block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . It is metabolized primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine .
Cellular Effects
Ropivacaine Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by blocking nerve impulses, which can affect cell signaling pathways, gene expression, and cellular metabolism . It has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . Ropivacaine Hydrochloride induced significant apoptosis by up-regulating the cleaved caspase 3 and 9, and it also caused cell arrest via inhibiting the expression of cyclins B2, D1, and E .
Molecular Mechanism
The mechanism of action of Ropivacaine Hydrochloride is quite complex. It exerts its effects at the molecular level by binding to voltage-gated sodium channels on the cell membrane of nerve axons to prevent the influx of sodium ions . This results in a reversible interruption to nociceptive conduction, thus blocking transmission of pain impulses .
Temporal Effects in Laboratory Settings
The effects of Ropivacaine Hydrochloride change over time in laboratory settings. It shows complete and biphasic absorption from the epidural space, with the slow absorption being the rate-limiting factor in the elimination of Ropivacaine Hydrochloride . This explains why the terminal half-life is longer after epidural than after intravenous administration .
Dosage Effects in Animal Models
The effects of Ropivacaine Hydrochloride vary with different dosages in animal models. In a study conducted on dogs undergoing ovariohysterectomy, Ropivacaine Hydrochloride provided comparable postoperative analgesia to an equivalent dose of bupivacaine for 6 hours after surgery . 41% of dogs required rescue analgesia .
Metabolic Pathways
Ropivacaine Hydrochloride is involved in several metabolic pathways. It undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine .
Transport and Distribution
Ropivacaine Hydrochloride is transported and distributed within cells and tissues. The systemic concentration of Ropivacaine Hydrochloride is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site .
Subcellular Localization
Given its mechanism of action, it is likely that Ropivacaine Hydrochloride primarily interacts with voltage-gated sodium channels on the cell membrane of nerve axons .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El Hidrocloruro de Ropivacaína se sintetiza mediante la resolución del pipecoloxilidide racèmico en disolventes no cetónicos para obtener (S)-pipecoloxilidide. Este intermedio se N-propila luego en agua como medio de reacción para producir (S)-base de ropivacaína. La base se convierte posteriormente en monohidrato de (S)-Hidrocloruro de ropivacaína en un solo paso y se recristaliza a partir de isopropanol .
Métodos de Producción Industrial: En entornos industriales, el Hidrocloruro de Ropivacaína se puede preparar utilizando formulaciones de liposomas multivesiculares para una liberación sostenida. Este método implica la técnica de emulsión múltiple para crear RP-MVL (Liposomas Multivesiculares de Hidrocloruro de Ropivacaína), que se caracterizan por su apariencia, tamaño de partícula, eficiencia de encapsulación, potencial zeta y estabilidad inicial .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Hidrocloruro de Ropivacaína experimenta diversas reacciones químicas, entre ellas:
Reducción: No se ha reportado comúnmente para este compuesto.
Sustitución: N-desalquilación para producir el metabolito N-desalquilado (PPX).
Reactivos y Condiciones Comunes:
Oxidación: Catalizada por la enzima CYP1A2.
Sustitución: Implica el uso de peróxido de hidrógeno y catalasa para la preparación de impurezas.
Principales Productos Formados:
- 3-OH-ropivacaína
- Metabolito N-desalquilado (PPX)
Comparación Con Compuestos Similares
- Bupivacaine: Another long-acting local anesthetic with higher cardiotoxicity and central nervous system toxicity compared to Ropivacaine Hydrochloride .
- Lidocaine: A shorter-acting local anesthetic with a different safety profile and duration of action .
- Levobupivacaine: An enantiomer of bupivacaine with similar properties but reduced toxicity .
Uniqueness of Ropivacaine Hydrochloride: Ropivacaine Hydrochloride is unique due to its lower lipophilicity, which results in a reduced risk of penetrating large myelinated motor fibers and a lower likelihood of motor block and cardiotoxicity. This makes it a preferable choice for procedures where motor block is undesirable .
Propiedades
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048379 | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98717-15-8 | |
| Record name | Ropivacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















